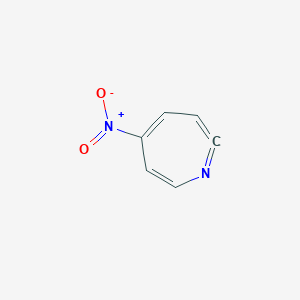
CID 13928800
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “CID 13928800” is known as Epoxiconazole. It is a fungicide belonging to the triazole class, widely used in agriculture to protect crops from fungal diseases. Epoxiconazole is known for its effectiveness in controlling a broad spectrum of fungal pathogens, making it a valuable tool in modern agriculture.
準備方法
Synthetic Routes and Reaction Conditions
Epoxiconazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4-dichlorophenol with 1,2,4-triazole in the presence of a base to form the intermediate compound. This intermediate is then subjected to epoxidation using an oxidizing agent such as m-chloroperbenzoic acid to yield Epoxiconazole.
Industrial Production Methods
In industrial settings, the production of Epoxiconazole involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The use of advanced technologies and equipment helps in optimizing the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
Epoxiconazole undergoes various chemical reactions, including:
Oxidation: Epoxiconazole can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Epoxiconazole can lead to the formation of hydroxylated metabolites.
科学的研究の応用
Epoxiconazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of triazole fungicides.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Explored for potential antifungal therapies in clinical settings.
Industry: Utilized in the development of new agricultural products and formulations.
作用機序
Epoxiconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, Epoxiconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets the fungal cells specifically, making it an effective fungicide.
類似化合物との比較
Similar Compounds
Tebuconazole: Another triazole fungicide with a similar mechanism of action.
Propiconazole: Shares structural similarities and is used for similar agricultural purposes.
Flutriafol: Also a triazole fungicide with comparable applications.
Uniqueness
Epoxiconazole is unique due to its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its specific mode of action and favorable environmental profile make it a preferred choice in many agricultural practices.
特性
CAS番号 |
359864-19-0 |
|---|---|
分子式 |
C6H4N2O2 |
分子量 |
136.11 g/mol |
InChI |
InChI=1S/C6H4N2O2/c9-8(10)6-2-1-4-7-5-3-6/h1-3,5H |
InChIキー |
MQCLDCAWSTZQQM-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



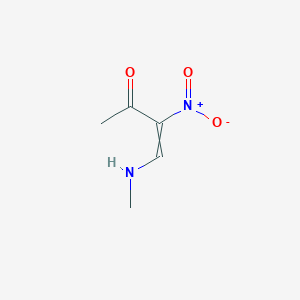
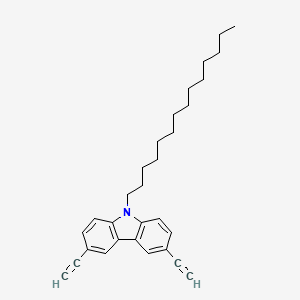
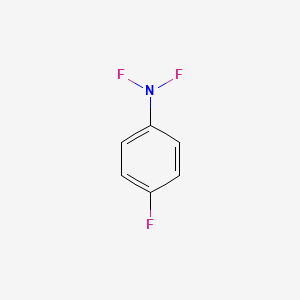
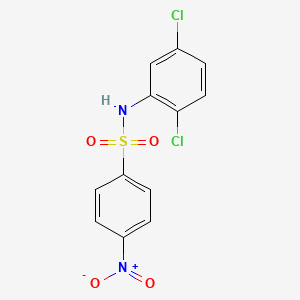
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)


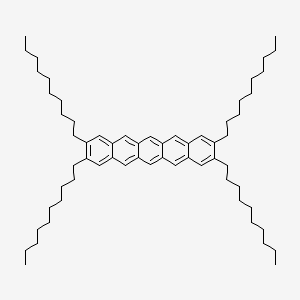
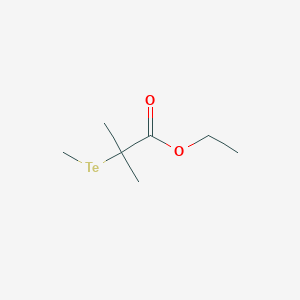
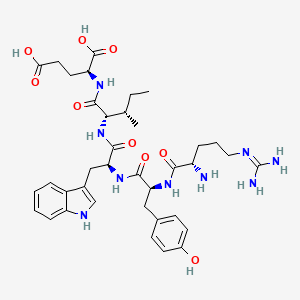
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
